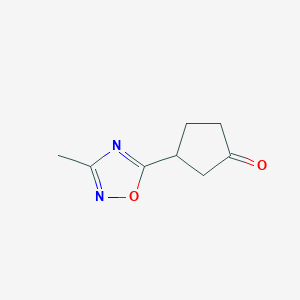
4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole is not well understood. However, it is believed that this compound may act as a nucleophile and participate in various chemical reactions.
Biochemical and Physiological Effects:
Research has shown that this compound has potential biochemical and physiological effects. This compound has been shown to have antibacterial and antifungal properties, and it may also have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole in lab experiments is its versatility as a building block for the synthesis of various organic compounds. However, the limitations of this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are many future directions for the use of 4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole in scientific research. Some potential areas of application include the development of new antibiotics, anticancer agents, and materials for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a valuable building block for the synthesis of new drugs and materials, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole involves the reaction of 2-bromo-5-methyl-1,3-thiazole with sodium azide in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Aplicaciones Científicas De Investigación
The unique structure of 4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole has led to its use in scientific research for the development of new drugs and materials. This compound has been shown to have potential applications in the areas of medicinal chemistry, materials science, and organic synthesis.
Safety and Hazards
Propiedades
IUPAC Name |
4-(azidomethyl)-2-bromo-5-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4S/c1-3-4(2-8-10-7)9-5(6)11-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAPQCMOWCSXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/no-structure.png)
![5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2901031.png)


![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2901041.png)
![4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile](/img/structure/B2901042.png)


![2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2901046.png)


![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2901051.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2901052.png)